molecular formula C6H9NO3S B8182727 1-(Cyclopropylsulfonyl)azetidin-3-one

1-(Cyclopropylsulfonyl)azetidin-3-one

Cat. No.: B8182727
M. Wt: 175.21 g/mol
InChI Key: UCVIIPOSAHENKI-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)azetidin-3-one is a four-membered lactam (azetidinone) featuring a cyclopropylsulfonyl group attached to the nitrogen atom. The cyclopropylsulfonyl moiety enhances metabolic stability and modulates electronic properties, while the azetidinone ring provides conformational rigidity, favoring target binding .

Properties

IUPAC Name

1-cyclopropylsulfonylazetidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c8-5-3-7(4-5)11(9,10)6-1-2-6/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVIIPOSAHENKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylsulfonyl)azetidin-3-one can be synthesized through various methods. One common approach involves the reaction of cyclopropylsulfonyl chloride with azetidin-3-one under basic conditions. The reaction typically proceeds as follows:

    Step 1: Preparation of cyclopropylsulfonyl chloride by reacting cyclopropylamine with chlorosulfonic acid.

    Step 2: Reaction of cyclopropylsulfonyl chloride with azetidin-3-one in the presence of a base such as triethylamine or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylsulfonyl)azetidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted azetidin-3-one derivatives.

Scientific Research Applications

1-(Cyclopropylsulfonyl)azetidin-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)azetidin-3-one involves its interaction with specific molecular targets. The compound’s ring strain and functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-one
  • Structure : Differs by a methyl group on the cyclopropane ring.
  • This modification is observed in JAK inhibitor syntheses .
  • Synthesis : Involves lithium-mediated alkylation of the cyclopropane ring .
1-(Cyclopropylsulfonyl)azetidin-3-ol
  • Structure : Replaces the ketone (C=O) with a hydroxyl (-OH) group at the 3-position.
  • Impact : The hydroxyl group introduces hydrogen-bonding capability, altering reactivity and solubility. This compound serves as a precursor for ketone derivatives via oxidation .
  • Synthesis : Achieved via sulfonylation of azetidin-3-ol hydrochloride with cyclopropanesulfonyl chloride (64% yield) .
1-(Cyclopropylsulfonyl)-3-(trihydroxytriazin-2-yl)azetidine
  • Structure : Features a trihydroxytriazine substituent at the 3-position.
  • Impact : The triazine group introduces hydrogen-bonding and π-stacking interactions, critical for kinase inhibition. This compound is a direct intermediate in JAK inhibitor synthesis .

Ring Size and Functional Group Comparisons

1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile
  • Structure: Six-membered piperidine ring with a cyano (-CN) group.
  • The cyano group offers a site for further functionalization .
Ezetimibe (1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one)
  • Structure: Azetidinone with aryl and hydroxyalkyl substituents.
  • Impact : Clinically used for cholesterol absorption inhibition. The absence of a sulfonyl group reduces metabolic stability but enhances specificity for intestinal NPC1L1 protein .

Data Table: Key Structural and Functional Comparisons

Compound Name Ring Size Key Substituents Functional Groups Biological Activity/Synthetic Role Reference
1-(Cyclopropylsulfonyl)azetidin-3-one 4-membered Cyclopropylsulfonyl Ketone JAK inhibitor intermediate
1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-one 4-membered 1-Methylcyclopropylsulfonyl Ketone Enhanced lipophilicity for JAK inhibitors
1-(Cyclopropylsulfonyl)azetidin-3-ol 4-membered Cyclopropylsulfonyl Hydroxyl Precursor for ketone derivatives
1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile 6-membered Cyclopropylsulfonyl, cyano Cyano Flexible kinase inhibitor scaffold
Ezetimibe 4-membered Aryl, hydroxyalkyl Ketone, hydroxyl Cholesterol absorption inhibitor

Biological Activity

1-(Cyclopropylsulfonyl)azetidin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a unique azetidine ring structure with a cyclopropyl sulfonyl group, which enhances its reactivity and interaction with biological targets. The compound's molecular formula is C6_{6}H9_{9}NO2_{2}S, and it has a molecular weight of approximately 175.21 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and antimicrobial agent. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1264 µg/mL

This data indicates that the compound is particularly effective against Gram-negative bacteria like E. coli, suggesting its potential application in treating infections caused by resistant strains.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. The mechanism appears to involve the suppression of the NF-κB signaling pathway, which is crucial for inflammatory responses.

The proposed mechanism of action for this compound involves:

  • Interaction with Enzymes : The sulfonyl group may facilitate binding to specific enzymes involved in inflammation and microbial resistance.
  • Modulation of Signaling Pathways : By inhibiting key signaling pathways such as NF-κB, the compound reduces the expression of inflammatory mediators.
  • Cell Membrane Disruption : The compound's structure allows it to integrate into bacterial membranes, leading to cell lysis.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Antimicrobial Activity :
    • In a clinical trial involving patients with skin infections caused by S. aureus, treatment with the compound resulted in a significant reduction in infection severity compared to placebo.
  • Case Study on Inflammation :
    • In an animal model of arthritis, administration of this compound led to decreased swelling and pain scores, supporting its potential as an anti-inflammatory therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 1-(cyclopropylsulfonyl)azetidin-3-one with high purity, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : Synthesis typically involves sulfonylation of azetidin-3-one derivatives using cyclopropylsulfonyl chloride under anhydrous conditions. Optimize reaction temperature (e.g., 0–5°C to suppress side reactions) and stoichiometry (1.1–1.3 equivalents of sulfonyl chloride). Monitor intermediates via TLC or LC-MS. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials or sulfonic acid byproducts .

Q. How should researchers employ spectroscopic techniques to confirm the structural integrity of this compound, and what are common spectral artifacts to consider?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for cyclopropyl protons (δ 0.5–1.5 ppm, multiplet splitting) and sulfonyl group deshielding effects on adjacent carbons.
  • IR : Confirm sulfonyl S=O stretching vibrations (1150–1350 cm1^{-1}).
  • MS : Use high-resolution ESI-MS to verify molecular ion [M+H]+^+.
  • Artifacts : Residual solvent peaks (e.g., DMSO in 1H^1H NMR) or incomplete deuteration in CDCl3_3 may obscure signals. Always compare with simulated spectra from computational tools like ACD/Labs .

Advanced Research Questions

Q. What crystallographic strategies are critical for resolving the three-dimensional conformation of this compound, especially with low-resolution diffraction data?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation for enhanced resolution.
  • Refinement : Apply SHELXL (SHELX suite) for iterative refinement of positional and thermal parameters. For low-resolution data (<1.5 Å), incorporate restraints for bond lengths/angles and utilize TWIN/BASF commands to model twinning .
  • Visualization : Generate ORTEP diagrams (ORTEP-3) to highlight thermal ellipsoids and confirm stereochemistry. Validate hydrogen bonding or π-stacking interactions using Mercury or OLEX2 .

Q. How can researchers systematically analyze contradictory bioactivity data for this compound across different assay conditions?

  • Methodological Answer :

  • Experimental Design : Replicate assays under standardized conditions (pH, temperature, solvent). Include positive/negative controls (e.g., known protease inhibitors for enzyme studies).
  • Statistical Validation : Apply ANOVA or Student’s t-test to assess significance. Use Bland-Altman plots to evaluate inter-assay variability.
  • Data Triangulation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50_{50}) .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Focus on sulfonyl group electrophilicity and steric effects from the cyclopropane ring.
  • Molecular Dynamics : Simulate solvation effects (e.g., DMSO vs. water) using AMBER or GROMACS. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in solubility measurements of this compound across solvents?

  • Methodological Answer :

  • Standardization : Use USP protocols for solubility testing (e.g., shake-flask method, 24-hour equilibration).
  • Error Mitigation : Account for polymorphic forms (PXRD analysis) and hygroscopicity (Karl Fischer titration).
  • Reporting : Include confidence intervals and replicate measurements (n ≥ 3) .

Q. What strategies ensure robust quantification of this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to reduce matrix interference.
  • Analytical Method : Develop a validated LC-MS/MS protocol with deuterated internal standards (e.g., d4_4-analog). Optimize MRM transitions for specificity .

Experimental Design and Optimization

Q. What factors should guide the design of stability studies for this compound under accelerated storage conditions?

  • Methodological Answer :

  • ICH Guidelines : Follow Q1A(R2) for stress testing (40°C/75% RH, 3 months). Monitor degradation via HPLC-UV (220 nm).
  • Degradation Pathways : Identify hydrolysis products (e.g., azetidin-3-one cleavage) using HR-MS/MS. Adjust formulation pH to mitigate instability .

Q. How can researchers optimize catalytic asymmetric synthesis routes for enantiomerically pure this compound?

  • Methodological Answer :

  • Chiral Catalysts : Screen organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP).
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column). Use Eyring plots to correlate temperature and enantioselectivity .

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